1-cyclohexyl-3-ethylthiourea
Description
Structure
3D Structure
Properties
CAS No. |
32900-12-2 |
|---|---|
Molecular Formula |
C9H18N2S |
Molecular Weight |
186.32 g/mol |
IUPAC Name |
1-cyclohexyl-3-ethylthiourea |
InChI |
InChI=1S/C9H18N2S/c1-2-10-9(12)11-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H2,10,11,12) |
InChI Key |
PSDFTJOTDVXMLP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC1CCCCC1 |
Purity |
95 |
Origin of Product |
United States |
Significance of Thiourea Core Structures in Advanced Synthetic Chemistry and Material Science
Thiourea (B124793) and its derivatives are a versatile class of organosulfur compounds characterized by the presence of a central thiocarbonyl group flanked by two nitrogen atoms. wikipedia.orgontosight.aiwikipedia.org This core structure imparts unique chemical properties that make them valuable in various fields of advanced synthetic chemistry and material science. The presence of both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (the sulfur atom) allows thiourea derivatives to participate in a variety of intermolecular interactions, influencing their crystal structures and properties. wikipedia.orgrsc.org
In synthetic chemistry, thioureas serve as important building blocks for the synthesis of a wide range of heterocyclic compounds, such as thiazoles and pyrimidines, which are prevalent in many biologically active molecules and pharmaceuticals. wikipedia.orgnih.gov The reactivity of the thiocarbonyl group allows for various chemical transformations, making thioureas key intermediates in the preparation of more complex molecules. wikipedia.org Furthermore, the ability of thiourea derivatives to act as organocatalysts has gained significant attention. rsc.org Their capacity for hydrogen bonding enables them to activate and control the stereochemistry of various chemical reactions.
In the realm of material science, the coordinating properties of the sulfur and nitrogen atoms in the thiourea core make these compounds excellent ligands for a variety of metal ions. nih.govmdpi.com This has led to their use in the formation of metal-organic frameworks (MOFs) and other coordination polymers with potential applications in gas storage, separation, and catalysis. The sulfur atom can also serve as a source of sulfide (B99878) for the synthesis of metal sulfide nanoparticles. wikipedia.org Additionally, certain thiourea derivatives have been investigated for their use as corrosion inhibitors, organogelators, and components in the production of resins and plastics. ontosight.ainih.gov
Overview of Structure Activity Relationship Paradigms in Substituted Thioureas
The biological and chemical activity of thiourea (B124793) derivatives is highly dependent on the nature of the substituents attached to the nitrogen atoms. This relationship between the molecular structure and the resulting activity, known as the structure-activity relationship (SAR), is a fundamental concept in the design and development of new functional molecules. mdpi.comresearchgate.net
In medicinal chemistry, SAR studies of substituted thioureas have been instrumental in the discovery of compounds with a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. mdpi.comontosight.ai For instance, the introduction of different substituents can modulate the lipophilicity, electronic properties, and steric bulk of the molecule, thereby influencing its ability to bind to specific biological targets like enzymes or receptors. mdpi.com Research has shown that the type and position of substituents on the aryl rings of N-arylthioureas can significantly impact their inhibitory potency against various enzymes. researchgate.net Similarly, the incorporation of heterocyclic moieties can enhance the biological activity profile of thiourea derivatives.
The general approach to SAR studies involves synthesizing a series of related compounds with systematic variations in their structure and evaluating their activity in a specific assay. mdpi.comresearchgate.net For example, a study might involve preparing a library of N,N'-disubstituted thioureas with different alkyl and aryl groups to identify the optimal combination for a desired biological effect. mdpi.com Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are often employed to rationalize the experimental findings and guide the design of new, more potent analogues. mdpi.com These studies help in understanding the key molecular features responsible for the observed activity and provide a rational basis for further optimization.
Historical Trajectories and Milestones of 1 Cyclohexyl 3 Ethylthiourea in Chemical Literature
While the broader class of thiourea (B124793) derivatives has been extensively studied for over a century, the specific compound 1-cyclohexyl-3-ethylthiourea has a more focused and recent history in chemical literature. Early research on disubstituted thioureas primarily centered on their synthesis and fundamental chemical properties. The synthesis of asymmetrically substituted thioureas like this compound typically involves the reaction of an isothiocyanate with an amine. In this case, cyclohexyl isothiocyanate would be reacted with ethylamine (B1201723), or conversely, ethyl isothiocyanate with cyclohexylamine (B46788). wikipedia.org
The emergence of this compound in more specialized research contexts is linked to the broader exploration of thiourea derivatives for specific applications. For instance, its structural features—a bulky, lipophilic cyclohexyl group and a smaller, flexible ethyl group—make it an interesting candidate for studies investigating the influence of substituent size and nature on the compound's properties and interactions.
A notable milestone in the study of related compounds is the investigation of N(4)-substituted thiosemicarbazides, which are precursors to thiourea derivatives. For example, the reaction of cyclohexyl isothiocyanate with hydrazine (B178648) hydrate (B1144303) yields N(4)-cyclohexylthiosemicarbazide, which can then be further reacted to form more complex thiourea-containing molecules. nih.gov While specific historical data on this compound is not extensively documented in early literature, its study is a logical extension of the foundational work on thiourea chemistry.
Current Research Landscape and Future Directions for 1 Cyclohexyl 3 Ethylthiourea Investigations
Established and Novel Synthetic Routes for this compound
The preparation of this compound can be achieved through various synthetic pathways, ranging from traditional multistep procedures to modern, sustainable methodologies.
Conventional Multistep Synthesis Approaches
The most common and established method for synthesizing N,N'-disubstituted thioureas like this compound involves the reaction of an isothiocyanate with a primary amine. This nucleophilic addition reaction is straightforward and can be performed in two ways: reacting cyclohexyl isothiocyanate with ethylamine (B1201723) or reacting ethyl isothiocyanate with cyclohexylamine (B46788). The reaction typically proceeds by mixing the reactants in a suitable solvent, such as ethanol (B145695). nih.govnih.gov
Another conventional approach begins with the reaction of primary amines with carbon disulfide. cdnsciencepub.com This process initially forms a dithiocarbamate (B8719985) salt, which is then desulfurized in situ to generate an isothiocyanate intermediate. This intermediate subsequently reacts with another amine molecule to yield the final thiourea product. cdnsciencepub.com
A representative synthesis of a related thiourea derivative, N(4)-cyclohexylthiosemicarbazide, involves reacting cyclohexyl isothiocyanate with hydrazine (B178648) hydrate (B1144303) in ethanol. The product precipitates from the reaction mixture and can be isolated by filtration. nih.gov This method highlights the typical conditions used in conventional thiourea synthesis.
Table 1: Example of Conventional Synthesis for a Cyclohexyl Thiourea Derivative nih.gov
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Product | Yield |
|---|---|---|---|---|---|
| Cyclohexyl isothiocyanate | Hydrazine hydrate | Ethanol | 30 min | N(4)-Cyclohexylthiosemicarbazide | 76% |
Green Chemistry Principles and Sustainable Synthesis of this compound
In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. For thiourea derivatives, several green chemistry approaches have been explored. One such method involves the use of water as a solvent and solar energy as a clean and renewable energy source for the synthesis of symmetrical N,N'-disubstituted thioureas from primary amines and carbon disulfide. nih.gov This catalyst-free method offers high yields and avoids the use of volatile and toxic organic solvents. nih.gov
Another sustainable strategy is the use of mechanochemical synthesis, where solid reactants are milled together, often without any solvent. This technique has been successfully applied to the synthesis of thioureas from isothiocyanates and amines, resulting in high yields and minimizing waste. cdnsciencepub.com Furthermore, the use of green solvents, such as the bio-derived solvent Cyrene™, has been shown to be a viable alternative to traditional solvents like THF for the one-pot synthesis of N,N'-diaryl thioureas, achieving nearly quantitative yields. nih.gov
A particularly innovative green method is the multicomponent reaction (MCR) of isocyanides, elemental sulfur, and amines. This approach is highly atom-economical. rsc.orgrsc.org The use of catalytic amounts of an amine base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in green solvents like Cyrene™ or γ-butyrolactone (GBL) at moderate temperatures, provides a sustainable route to isothiocyanates, which are immediate precursors to thioureas. rsc.orgrsc.org
Table 2: Green Synthesis of Isothiocyanate Precursors rsc.org
| Isocyanide Substrate | Catalyst | Solvent | Temperature | Time | Product Yield |
|---|---|---|---|---|---|
| Various alkyl/aryl isocyanides | DBU (2 mol%) | GBL | 40 °C | 4 h | 34–95% |
Catalytic Strategies for Enhanced Synthetic Yields and Selectivity
Catalysis plays a crucial role in improving the efficiency and selectivity of thiourea synthesis. In heterogeneous reaction systems for synthesizing N-acyl thiourea derivatives, phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) have been employed to increase reaction speed and yield. researchgate.net
Organocatalysis has emerged as a powerful tool in organic synthesis. Interestingly, thiourea and its derivatives can themselves act as organocatalysts, activating substrates through hydrogen bonding. organic-chemistry.org In the context of synthesis, amine bases are effective catalysts. For instance, the sulfurization of isocyanides to form isothiocyanates is efficiently catalyzed by organic bases like DBU. rsc.orgrsc.org This catalytic cycle allows for low catalyst loading and proceeds under mild conditions. While specific catalytic systems for this compound are not extensively documented, these general strategies are applicable to its synthesis.
Exploration of Novel Precursors and Starting Materials in Thiourea Synthesis
To circumvent the use of often toxic and volatile isothiocyanates, research has focused on developing alternative precursors. Thiocarbamoyl benzotriazoles have been introduced as stable, solid, and easy-to-handle isothiocyanate equivalents. These compounds can be synthesized and then react with amines under mechanochemical conditions to produce thioureas in high yields. cdnsciencepub.com
The multicomponent reaction involving isocyanides, elemental sulfur, and an amine is another example of using novel starting materials. rsc.orgrsc.org This method avoids the pre-synthesis of isothiocyanates altogether, generating them in situ. The reaction is initiated by the nucleophilic attack of an amine on the elemental sulfur ring, forming polysulfur chains that then react with the isocyanide. rsc.orgorganic-chemistry.org
Another approach involves the use of phenyl chlorothionoformate, which reacts with amines in the presence of a solid base like sodium hydroxide. researchgate.net This can be performed as a one-pot process for alkyl amines or as a two-step process, which is more versatile and suitable for a broader range of amines. researchgate.net
Reaction Kinetics and Mechanistic Pathways of this compound Formation
Understanding the kinetics and mechanism of a reaction is fundamental for its optimization. The formation of N,N'-disubstituted thioureas from isothiocyanates and amines is generally understood to proceed through a nucleophilic addition mechanism. rsc.org The amine's lone pair of electrons attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). researchgate.net This addition leads to the formation of a zwitterionic intermediate. Subsequently, a rapid proton transfer (prototropic rearrangement) from the nitrogen of the amine to the nitrogen of the isothiocyanate yields the stable thiourea product.
Studies on the aminolysis of isothiocyanates have revealed that the reaction can involve kinetic terms that are second order with respect to the amine. This suggests that a second molecule of the amine can act as a catalyst for the prototropic rearrangement of the 1:1 amine-isothiocyanate intermediate.
Detailed Kinetic Studies of Key Reaction Steps
While detailed kinetic studies specifically for the reaction between cyclohexylamine and ethyl isothiocyanate are scarce, studies on analogous systems provide valuable insights. The reactivity of isothiocyanates is influenced by the electronic and steric nature of their substituents.
A kinetic study on the reaction of various organic isothiocyanates with 1-octanol (B28484) (an alcohol, which serves as a related nucleophile to an amine) in o-dichlorobenzene provided comparative reactivity data. The reaction was found to be first order with respect to the isothiocyanate concentration. The relative reaction rates and activation energies were determined, showing that cyclohexyl isothiocyanate is less reactive than aryl and other smaller alkyl isothiocyanates, likely due to steric hindrance. nih.gov
Table 3: Kinetic Data for the Reaction of Various Isothiocyanates with 1-Octanol at 120 °C nih.gov
| Isothiocyanate | Relative Rate | Apparent Activation Energy (kcal/mol) |
|---|---|---|
| Benzyl (B1604629) | 10.3 | 13.5 |
| Phenyl | 5.86 | 14.3 |
| Allyl | 1.83 | 14.8 |
| Ethyl | 1.14 | 15.7 |
| n-Butyl | 1.00 | 16.5 |
| Cyclohexyl | 0.37 | 16.5 |
These data indicate that the cyclohexyl group significantly impacts the reaction rate, a factor that must be considered when designing the synthesis of this compound. The higher activation energy for cyclohexyl isothiocyanate compared to more reactive isothiocyanates like benzyl isothiocyanate confirms a higher energy barrier for the reaction to proceed. nih.gov
Elucidation of Transient Reaction Intermediates
The formation of this compound typically proceeds via the nucleophilic addition of an amine to an isothiocyanate. Two primary pathways are viable: the reaction of ethylamine with cyclohexyl isothiocyanate or the reaction of cyclohexylamine with ethyl isothiocyanate. Both routes converge on the same thiourea product.
The mechanism involves the attack of the nitrogen atom of the amine on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This initial attack forms a transient, unstable intermediate. Spectroscopic studies and mechanistic investigations of analogous reactions suggest this intermediate is a zwitterionic, tetrahedral species. sigmaaldrich.com In this state, the nitrogen from the amine is positively charged, and the sulfur atom carries a negative charge. This intermediate is highly transient and rapidly undergoes proton transfer and rearrangement to form the stable thiourea C-N and C=S bonds.
Due to its fleeting nature, direct observation of this intermediate is challenging and often relies on indirect evidence or advanced spectroscopic techniques under specific conditions. In situ Raman monitoring has been successfully used in the mechanochemical synthesis of other thioureas to identify reactive intermediates. sigmaaldrich.com
Table 1: Characteristics of the Proposed Transient Intermediate in this compound Synthesis
| Characteristic | Description |
| Structure | Tetrahedral, zwitterionic species. |
| Key Atoms | Central carbon atom bonded to the sulfur, the ethylamino group, and the cyclohexylamino group. |
| Charge Distribution | Formal positive charge on the attacking amine nitrogen and a negative charge on the sulfur atom. |
| Bonding | A newly formed single bond between the amine nitrogen and the isothiocyanate carbon. |
| Lifetime | Extremely short-lived, rapidly converting to the final product through proton transfer. |
Computational Modeling of Reaction Mechanisms
Computational chemistry provides powerful tools for understanding the reaction mechanism of thiourea formation at a molecular level. nih.gov Density Functional Theory (DFT) and ab initio methods are employed to model the reaction pathway, calculating the potential energy surface and identifying the structures of reactants, transition states, intermediates, and products. amazonaws.com
For the formation of this compound, computational models can simulate the nucleophilic attack of ethylamine on cyclohexyl isothiocyanate. These models can:
Determine the activation energy required for the reaction to proceed.
Visualize the geometry of the transition state, including the bond lengths and angles of the atoms involved in the bond-forming process.
Calculate the relative energies of the transient intermediate and the final product, confirming the thermodynamic favorability of the reaction.
The polarizable continuum model (PCM) can also be incorporated to simulate the effect of different solvents on the reaction pathway, helping to predict optimal reaction conditions. amazonaws.com Such studies provide insights that are complementary to experimental findings and can guide the design of more efficient synthetic routes.
Table 2: Representative Data from a Hypothetical DFT Study on the Reaction of Ethylamine with Cyclohexyl Isothiocyanate
| Species | Relative Energy (kcal/mol) | N-C Bond Length (Å) (Forming Bond) | C=S Bond Length (Å) |
| Reactants | 0.00 | N/A | 1.57 |
| Transition State | +15.5 | 1.95 | 1.65 |
| Transient Intermediate | -2.5 | 1.48 | 1.75 |
| Product | -25.0 | 1.38 (amide C-N) | 1.68 |
Note: The data in this table are illustrative and represent typical values for this class of reaction, not specific experimental results for this compound.
Optimization of Synthetic Conditions for Scalable Production of this compound
Transitioning the synthesis of this compound from a laboratory scale to industrial production requires careful optimization of reaction conditions to maximize yield, purity, and cost-effectiveness while ensuring process safety and sustainability.
Key parameters for optimization include:
Reactant Stoichiometry: While a 1:1 molar ratio of amine to isothiocyanate is theoretical, a slight excess of one reactant may be used to drive the reaction to completion.
Solvent Selection: The choice of solvent affects reactant solubility, reaction rate, and product isolation. Alcohols like ethanol are common, but greener solvents are increasingly explored.
Temperature: The reaction is typically exothermic. Controlling the temperature is crucial to prevent side reactions and ensure consistent product quality.
Reaction Time: Monitoring the reaction progress using techniques like HPLC or TLC is necessary to determine the optimal time for quenching the reaction. researchgate.net
Purification Method: For large-scale production, purification by recrystallization is often preferred over chromatography due to lower cost and solvent usage. The choice of recrystallization solvent is critical for obtaining high purity.
Process Technology: Continuous-flow synthesis offers significant advantages for scalability over traditional batch processes. researchgate.net It allows for better control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and greater consistency. researchgate.net
Table 3: Illustrative Optimization Study for the Synthesis of this compound
| Entry | Reactant Ratio (Amine:Isothiocyanate) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1:1 | Ethanol | 25 | 4 | 85 |
| 2 | 1.1:1 | Ethanol | 25 | 4 | 92 |
| 3 | 1:1.1 | Ethanol | 25 | 4 | 88 |
| 4 | 1.1:1 | Acetonitrile | 25 | 4 | 89 |
| 5 | 1.1:1 | Ethanol | 50 | 2 | 95 |
| 6 | 1.1:1 | Ethanol | 0 | 8 | 90 |
Note: The data in this table are for illustrative purposes to demonstrate an optimization workflow.
By systematically adjusting these parameters, a robust and efficient process for the scalable production of this compound can be developed.
Advanced Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are fundamental to confirming the molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FTIR and Raman), and mass spectrometry each provide unique and complementary information.
High-resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide definitive confirmation of its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl and cyclohexyl groups, as well as for the N-H protons of the thiourea backbone.
N-H Protons: Two broad signals corresponding to the two N-H protons are expected. Their chemical shift would be sensitive to solvent, concentration, and temperature due to hydrogen bonding.
Cyclohexyl Group: A complex multiplet for the methine proton (CH-N) would appear at a downfield position due to the deshielding effect of the adjacent nitrogen atom. The remaining ten protons of the cyclohexyl ring would produce a series of overlapping multiplets in the upfield aliphatic region.
Ethyl Group: The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen and a triplet for the terminal methyl protons (-CH₃), consistent with standard spin-spin coupling patterns.
As an illustrative example, the ¹H-NMR spectrum of a related compound, 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexyl thiourea, clearly shows the signals for the cyclohexyl protons and the N-H protons, providing a reference for the expected spectral regions. researchgate.net
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, showing a distinct signal for each unique carbon atom.
Thiourea Carbonyl (C=S): The thiocarbonyl carbon is the most deshielded, appearing at the lowest field position (typically >180 ppm).
Cyclohexyl and Ethyl Carbons: The carbons of the cyclohexyl and ethyl groups would appear in the aliphatic region of the spectrum, with their specific chemical shifts determined by their proximity to the electronegative nitrogen atoms.
Techniques like 2D NMR (e.g., COSY, HSQC, HMBC) would be invaluable for unambiguously assigning all proton and carbon signals by showing correlations between them. Solid-State NMR could provide further insights into the molecular conformation and packing in the solid state, especially if the compound exhibits polymorphism.
| Group | Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|---|
| Thiourea | N-H (cyclohexyl side) | Broad singlet | ~180-185 (C=S) |
| N-H (ethyl side) | Broad singlet (triplet coupling) | ||
| Ethyl | -CH₂- | Quartet | ~40-45 |
| -CH₃ | Triplet | ~13-16 | |
| Cyclohexyl | -CH- (methine) | Multiplet | ~55-60 |
| -CH₂- (x5) | Multiplets | ~24-34 |
Vibrational spectroscopy probes the functional groups within a molecule. Both FTIR and Raman spectroscopy would reveal characteristic vibrations for the thiourea core and the alkyl substituents.
N-H Stretching: A prominent band in the FTIR spectrum between 3100 and 3400 cm⁻¹ would correspond to the N-H stretching vibrations. The position and shape of this band are indicative of hydrogen bonding.
C-H Stretching: Bands corresponding to the sp³ C-H stretching of the cyclohexyl and ethyl groups would appear just below 3000 cm⁻¹.
Thioamide Bands: The thiourea group gives rise to several characteristic bands, often referred to as "thioamide bands," which are complex mixtures of C-N stretching and N-H bending vibrations. These typically appear in the 1300-1550 cm⁻¹ region.
C=S Stretching: The C=S stretching vibration is a key indicator for thioureas. It is expected to appear in the range of 700-850 cm⁻¹. This band can be strong in the Raman spectrum.
Studies on similar molecules, such as 1,3-diphenyl thiourea, have utilized both experimental and computational methods to assign these characteristic vibrational modes. acs.orguni.lu
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry would allow for the precise determination of the molecular formula (C₉H₁₈N₂S). cymitquimica.com
The fragmentation pattern in the mass spectrum offers structural clues. For this compound, cleavage (alpha-cleavage) adjacent to the nitrogen atoms is a likely fragmentation pathway. Common fragmentation patterns for thioureas include the loss of the alkyl or cycloalkyl groups.
Expected Fragmentation Pathways:
Cleavage of the N-cyclohexyl bond to produce a fragment corresponding to the ethylthiourea (B145662) cation.
Cleavage of the N-ethyl bond.
McLafferty rearrangement involving the transfer of a hydrogen from the cyclohexyl or ethyl group to the thiocarbonyl sulfur, followed by cleavage.
Analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the ethyl and cyclohexyl groups to the central thiourea moiety. chemguide.co.uk
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the details of intermolecular interactions.
While a crystal structure for this compound is not publicly documented, data from closely related thiourea derivatives offer significant insight into its likely solid-state conformation and packing. nih.gov For instance, studies on N-cyclohexyl-N′-(4-nitrobenzoyl)thiourea show the cyclohexyl ring adopting a stable chair conformation. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.7865 (7) |
| b (Å) | 6.9218 (4) |
| c (Å) | 20.6788 (13) |
| β (°) | 101.493 (1) |
| Volume (ų) | 1512.96 (16) |
Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is common in molecules like thioureas that participate in strong hydrogen bonding. Different polymorphs can arise from variations in crystallization conditions (e.g., solvent, temperature) and can exhibit different physical properties. The flexible cyclohexyl and ethyl groups, combined with the hydrogen bonding capabilities of the thiourea core, create the potential for various packing arrangements, making polymorphism in this compound a distinct possibility. Crystal engineering principles, which focus on designing and controlling crystal structures, could be applied to selectively produce different polymorphs by using specific solvents or co-crystallizing agents that influence the hydrogen bonding network.
The solid-state structure of thiourea derivatives is heavily influenced by intermolecular hydrogen bonds. nih.gov The N-H groups act as hydrogen bond donors, while the thiocarbonyl sulfur atom is a strong hydrogen bond acceptor.
In many thiourea crystal structures, a common and highly stable motif is the formation of a centrosymmetric dimer via a pair of N-H···S hydrogen bonds. This interaction links two molecules together, forming a supramolecular synthon. These dimers can then further assemble into larger one-, two-, or three-dimensional networks through weaker interactions, such as C-H···S or C-H···π contacts (if aromatic rings were present). nih.gov For this compound, it is highly probable that the primary N-H···S hydrogen bonds would dictate the formation of such dimers, which would then pack into a lattice stabilized by weaker van der Waals forces between the aliphatic and alicyclic groups.
Co-crystallization Studies and Host-Guest Interactions
Co-crystallization is a powerful technique for creating novel multi-component crystalline solids with tailored properties. In the context of thiourea derivatives, co-crystallization can be driven by various intermolecular interactions, most notably hydrogen bonding. The thiourea moiety, with its N-H donor and C=S acceptor groups, is highly adept at forming robust hydrogen bond networks.
While specific co-crystallization studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous systems. For instance, research on other thiourea compounds has demonstrated their ability to form host-guest complexes. In one such study, thiourea molecules were shown to form a host lattice that encapsulates guest molecules like dimethyl oxalate. researchgate.net The host thiourea molecules are interconnected by N-H···S hydrogen bonds, creating channels or cavities where the guest molecules reside. researchgate.net These guest molecules are, in turn, held in place by N-H···O hydrogen bonds. researchgate.net
Furthermore, the concept of host-guest coupling has been explored to enhance the properties of molecules containing a cyclohexyl group. For example, a study on 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea demonstrated that its interaction with a nanocarrier could be modeled as a host-guest system, suggesting potential applications in drug delivery. nih.govresearchgate.net This highlights the capacity of the cyclohexyl moiety to be encapsulated within larger host molecules. Studies with cucurbit ontosight.aiuril, a well-known host molecule, have shown that it can encapsulate two cyclohexyl-appended guest molecules simultaneously within its hydrophobic cavity, forming a stable ternary complex. mdpi.com
The formation of such host-guest systems with this compound would depend on a delicate balance of intermolecular forces, including hydrogen bonding, van der Waals interactions, and steric effects. The table below summarizes key intermolecular interactions observed in related thiourea and cyclohexyl-containing host-guest systems, which would be anticipated in co-crystallization studies of this compound.
| Interaction Type | Donor/Acceptor or Participating Groups | Significance in Co-crystal Formation | Supporting Evidence from Analogous Systems |
| Hydrogen Bonding | N-H (thiourea) ··· S=C (thiourea) | Formation of primary structural motifs (e.g., chains, dimers). | Observed in the crystal packing of numerous thiourea derivatives, forming centrosymmetric dimers or extended chains. researchgate.netnih.gov |
| Hydrogen Bonding | N-H (thiourea) ··· O (guest) | Anchoring of guest molecules within the host lattice. | Demonstrated in the co-crystal of thiourea and dimethyl oxalate. researchgate.net |
| van der Waals Forces | Cyclohexyl and ethyl groups | Stabilization of the crystal packing through non-directional forces. | The bulky nature of these groups influences the overall molecular packing and can lead to the formation of inclusion cavities. |
| C-H···π Interactions | C-H (cyclohexyl/ethyl) ··· π-system (aromatic guest) | Can contribute to the specific orientation and stabilization of guest molecules. | Observed in the crystal structure of a thiourea derivative where C-H···π interactions connect molecular dimers into a supramolecular chain. nih.gov |
Conformational Analysis and Stereochemical Considerations
The conformational landscape of this compound is primarily dictated by the rotational freedom around the C-N bonds of the thiourea backbone and the inherent flexibility of the cyclohexyl ring.
Gas-Phase and Solution-Phase Conformational Preferences
In both the gas phase and in solution, thiourea derivatives can exist as a mixture of conformers. The relative populations of these conformers are determined by their energies, with lower energy conformers being more populated. For N,N'-disubstituted thioureas like this compound, the most significant conformational isomerism arises from the orientation of the substituents relative to the C=S bond, leading to cis and trans arrangements.
Vibrational spectroscopy is a key technique for studying conformational equilibria in solution. For some substituted ureas, distinct N-H stretching bands in infrared spectra have been assigned to different conformers. acs.org While this is less common for thioureas with smaller substituents, bulkier groups can lead to well-separated N-H stretching bands, allowing for the identification and quantification of different conformational states. acs.org It is plausible that the distinct steric profiles of the cyclohexyl and ethyl groups in this compound could lead to distinguishable spectroscopic signatures for its major conformers in solution.
Studies on related thiourea-based catalysts have shown that both cis and trans conformations can be populated in solution, and that the preferred conformation can be influenced by the nature of the substituents. acs.org The interplay between these conformers is crucial for the molecule's reactivity and its ability to engage in intermolecular interactions.
Computational Conformational Search Methodologies
Computational chemistry provides powerful tools for exploring the potential energy surface of a molecule and identifying its stable conformers. Density Functional Theory (DFT) is a widely used method for this purpose. A typical computational workflow for the conformational analysis of this compound would involve:
Initial Structure Generation: Generating a diverse set of initial geometries by systematically rotating around all single bonds.
Geometry Optimization: Optimizing the geometry of each initial structure to find the nearest local energy minimum.
Frequency Calculation: Performing frequency calculations at the optimized geometries to confirm that they are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.
Relative Energy Ranking: Ranking the conformers based on their relative energies to predict their populations at a given temperature.
Such computational studies have been successfully applied to other complex organic molecules, including those with cyclohexyl moieties, to predict their three-dimensional structures and conformational preferences. For instance, in the study of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, DFT calculations at the B3LYP/6-31G** level of theory were used to determine the stable geometries of the molecule and its complex with a nanocarrier. nih.gov
Influence of Cyclohexyl and Ethyl Substituents on Molecular Conformation
Cyclohexyl Group: The cyclohexyl ring itself adopts a stable chair conformation to minimize steric strain. The connection of this bulky group to the thiourea nitrogen atom will create considerable steric hindrance, influencing the rotational barrier around the C-N bond. Crystal structures of related compounds, such as 1-cyclohexyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}thiourea, show the cyclohexyl ring oriented nearly perpendicular to the plane of the thiourea backbone. nih.gov A similar orientation would be expected for this compound to minimize steric clashes. In the redetermination of the 1-cyclohexyl-3-(2-furoyl)thiourea structure, the cyclohexyl group was found to have a torsion angle of -84.3(2)° with respect to the thiourea fragment. nih.gov
Ethyl Group: The ethyl group is less sterically demanding than the cyclohexyl group. However, its orientation will also be governed by the need to minimize steric interactions with the rest of the molecule, particularly the sulfur atom and the cyclohexyl group.
The combination of these two different substituents likely results in a preferred conformation that minimizes steric repulsion. The thiourea backbone (S-C-N-C-N) in related structures tends to be relatively planar due to resonance, which delocalizes the pi electrons. nih.govnih.gov The substituents are then positioned to accommodate this planarity while minimizing their own steric interactions. The table below summarizes the expected conformational parameters based on data from analogous structures.
| Structural Feature | Expected Conformation/Orientation | Rationale/Supporting Evidence from Analogues |
| Cyclohexyl Ring | Chair conformation | Minimization of internal strain (angle and torsional). This is the most stable conformation for a cyclohexane (B81311) ring. |
| Thiourea Backbone (S-C-N-C-N) | Approximately planar | Resonance stabilization. X-ray structures of various thiourea derivatives show a high degree of planarity in this fragment. nih.govnih.gov |
| Orientation of Cyclohexyl Group | Approximately perpendicular to the thiourea plane | Minimization of steric hindrance between the bulky cyclohexyl group and the rest of the molecule. Dihedral angles in related structures are typically large. nih.govnih.gov |
| Orientation of Ethyl Group | Likely oriented to avoid steric clash with the sulfur atom and the cyclohexyl group. | General principle of steric minimization. |
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for investigating the electronic structure and properties of molecules from first principles. rsdjournal.org These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed insights into molecular behavior.
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. d-nb.infopsu.edu It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. d-nb.infopsu.edu DFT has become a popular tool due to its balance of accuracy and computational cost, often providing results comparable to more demanding methods. psu.edu
In a hypothetical DFT study of this compound, researchers would typically start by optimizing the molecule's three-dimensional geometry to find its most stable conformation. From this optimized structure, a wide range of electronic properties could be calculated. These properties are crucial for understanding the molecule's reactivity. For instance, the distribution of electron density would reveal which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). The thiourea group (-NH-CS-NH-) is of particular interest, as the sulfur and nitrogen atoms' lone pairs of electrons are expected to be key sites for chemical reactions. smolecule.com
Ab Initio Calculations of Molecular Properties and Energy Landscapes
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics without using experimental data for simplification. mdpi.com These methods, such as Hartree-Fock (HF) and more advanced post-Hartree-Fock techniques (like Møller-Plesset perturbation theory or Coupled Cluster), offer a systematic way to approach the exact solution of the Schrödinger equation. aps.org
For this compound, ab initio calculations would be employed to create a detailed potential energy surface. This "energy landscape" maps the energy of the molecule as a function of its geometry, allowing for the identification of stable isomers, conformers (different spatial arrangements arising from bond rotation), and the transition states that connect them. By calculating the energy barriers between different conformations of the cyclohexyl ring and the ethyl group, one could predict the molecule's flexibility and the relative populations of its conformers at different temperatures.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the prediction of chemical reactivity by focusing on the interaction between two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. wikipedia.orgyoutube.com
An FMO analysis of this compound would involve calculating the energies and visualizing the shapes of its HOMO and LUMO. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical stability; a large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive. youtube.com The locations of the HOMO and LUMO lobes on the molecule would pinpoint the most probable sites for nucleophilic and electrophilic attack, respectively. For a thiourea derivative, the HOMO is often localized on the sulfur and nitrogen atoms, while the LUMO might be distributed over the thiocarbonyl (C=S) group. imperial.ac.uk
| Computational Parameter | Description | Relevance to this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and stability. |
| Electron Density | The spatial distribution of electrons in the molecule. | Reveals electron-rich and electron-poor regions, predicting sites of reaction. |
| Potential Energy Surface | A map of the molecule's energy as a function of its geometry. | Used to identify stable conformers and transition states. |
Molecular Dynamics Simulations
Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules, such as conformational changes and interactions with their environment. researchgate.net
Solvation Effects and Solvent Interactions with this compound
The properties and behavior of a molecule can be significantly influenced by the solvent it is in. MD simulations are an excellent tool for studying these solvation effects. To simulate this compound in a solvent (e.g., water or an organic solvent), the molecule would be placed in a simulation box filled with solvent molecules.
The simulation would track the interactions between the thiourea and the surrounding solvent molecules, such as the formation and breaking of hydrogen bonds. For this compound, the N-H protons of the thiourea group can act as hydrogen bond donors, while the sulfur and nitrogen atoms can act as acceptors. The simulation could quantify the number and lifetime of these hydrogen bonds, providing insight into how the solvent stabilizes the molecule. This is crucial for predicting properties like solubility and how the molecule's reactive sites are shielded or exposed in different solvents. mdpi.com
Conformational Dynamics in Diverse Chemical Environments
This compound possesses significant conformational flexibility due to the rotatable single bonds and the cyclohexyl ring, which can adopt different chair and boat conformations. MD simulations can explore this conformational landscape in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent).
By running a simulation for a sufficient length of time (nanoseconds to microseconds), one can observe the transitions between different conformational states. This analysis would reveal the preferred shapes of the molecule in various media and the energy barriers for switching between them. For example, the orientation of the ethyl and cyclohexyl groups relative to the thiourea plane might change depending on the polarity of the solvent, which in turn could affect the molecule's ability to interact with other molecules or biological targets.
Ligand-Biomacromolecule Interaction Simulations for Predictive Modeling
Predictive modeling of the interactions between this compound and various biomacromolecules is a cornerstone of computational drug design. Techniques such as molecular docking and molecular dynamics (MD) simulations are employed to elucidate the binding modes and affinities of this ligand with biological targets like enzymes and receptors.
Molecular docking studies predict the preferred orientation of this compound within the binding site of a target protein. The thiourea functional group is pivotal in these interactions, capable of forming strong hydrogen bonds through its N-H protons and the sulfur atom, which can act as a hydrogen bond acceptor. nih.govmdpi.com The cyclohexyl and ethyl groups contribute to the hydrophobic interactions within the binding pocket, enhancing the stability of the ligand-protein complex. nih.gov For instance, in docking simulations with enzymes like urease or various kinases, the thiourea moiety often interacts with key amino acid residues in the active site, while the aliphatic substituents engage with hydrophobic pockets. biointerfaceresearch.comcolab.ws
Molecular dynamics simulations further refine the static picture provided by docking. An MD simulation of this compound complexed with a protein would track the movements of atoms over time, providing insights into the stability of the binding pose and the dynamics of the protein-ligand complex. nih.gov These simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies, offering a more accurate prediction of binding affinity. pensoft.net
Table 1: Illustrative Molecular Docking Results of this compound with a Hypothetical Kinase Target
| Parameter | Value | Interacting Residues |
| Binding Affinity (kcal/mol) | -7.5 | LEU25, VAL33, ALA46 |
| Hydrogen Bonds | 2 | GLU91 (N-H), ASP104 (N-H) |
| Hydrophobic Interactions | 4 | ILE15, PHE89, LEU94, MET96 |
This table is for illustrative purposes to demonstrate the type of data generated from molecular docking studies.
Structure-Property Relationship Predictions
Predicting the relationship between the structure of this compound and its physicochemical properties is essential for its potential applications.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties. scichemj.org For this compound, a QSAR model could predict its potential as an inhibitor of a specific enzyme based on a set of calculated molecular descriptors.
Key descriptors for a QSAR model of this compound would include:
Lipophilicity (LogP): The cyclohexyl and ethyl groups contribute to its lipophilicity, which is crucial for membrane permeability.
Molecular Weight: A fundamental property influencing its pharmacokinetics. cymitquimica.com
Hydrogen Bond Donors and Acceptors: The thiourea moiety provides two hydrogen bond donors and one acceptor. cymitquimica.com
Topological Descriptors: Such as the Kier's first-order valence molecular connectivity index (¹χv), which relates to the degree of branching and complexity of the molecule. nih.gov
Electronic Descriptors: Including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into its reactivity. ui.ac.id
A hypothetical QSAR equation might look like: Activity = c0 + c1LogP + c2HOMO + c3*(Number of Rotatable Bonds)
Table 2: Key Molecular Descriptors for a Hypothetical QSAR Model of this compound
| Descriptor | Hypothetical Value | Significance |
| LogP | 2.8 | Membrane permeability and hydrophobic interactions |
| Molecular Weight | 186.32 g/mol | Bioavailability and diffusion |
| Hydrogen Bond Donors | 2 | Interaction with polar residues in a binding site |
| Hydrogen Bond Acceptors | 1 | Interaction with polar residues in a binding site |
| HOMO Energy | -6.2 eV | Electron-donating ability |
| LUMO Energy | -0.5 eV | Electron-accepting ability |
This table contains hypothetical values for illustrative purposes.
Predictive Algorithms for Chemical Reactivity and Synthetic Feasibility
Computational algorithms can predict the chemical reactivity and synthetic feasibility of this compound. Density Functional Theory (DFT) is a powerful method to study the electronic structure and reactivity of molecules. nih.gov By calculating reactivity descriptors such as Fukui functions and local softness, one can identify the most reactive sites within the molecule. For this compound, the sulfur atom is expected to be a primary site for electrophilic attack, while the nitrogen atoms are nucleophilic centers. researchgate.net
Predictive algorithms for synthetic feasibility analyze the structure of the target molecule and propose potential synthetic routes by retrosynthetically disconnecting the molecule into simpler, commercially available precursors. For this compound, a common synthetic route involves the reaction of cyclohexylamine with ethyl isothiocyanate. sciencepublishinggroup.com Computational tools can assess the feasibility of this and alternative synthetic pathways by considering factors like reaction thermodynamics, kinetics, and the availability of starting materials. nih.gov
Virtual Screening and Computational Lead Design for this compound Analogues
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. ui.ac.id If this compound were identified as a hit compound, virtual screening could be used to explore a vast chemical space of its analogues to find derivatives with improved potency and selectivity. This can be done through both ligand-based and structure-based approaches.
In a ligand-based virtual screening, a model is built based on the known active compound (this compound), and a database is searched for molecules with similar properties. In structure-based virtual screening, a library of compounds is docked into the binding site of a target protein to predict their binding affinities. nih.gov
Computational lead design involves the rational modification of the lead compound, this compound, to enhance its desired properties. For example, the cyclohexyl ring could be substituted with other cyclic or aromatic groups to explore different hydrophobic interactions. The ethyl group could be extended or branched to probe the limits of the binding pocket. biointerfaceresearch.com
Table 3: Hypothetical Virtual Screening of this compound Analogues
| Analogue | Modification | Predicted Binding Affinity (kcal/mol) |
| 1 | Ethyl group replaced with propyl group | -7.8 |
| 2 | Cyclohexyl group replaced with phenyl group | -7.2 |
| 3 | Addition of a hydroxyl group to the cyclohexyl ring | -8.1 |
| 4 | Ethyl group replaced with a cyclopropyl (B3062369) group | -7.6 |
This table is for illustrative purposes to demonstrate the process of lead optimization through virtual screening.
Coordination Chemistry and Metal Complexation of 1 Cyclohexyl 3 Ethylthiourea
Synthesis and Characterization of Metal Complexes Derived from 1-Cyclohexyl-3-ethylthiourea
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions, such as temperature and solvent polarity, can be tailored to isolate complexes with specific coordination numbers and geometries. Characterization of these complexes is achieved through a combination of analytical and spectroscopic techniques, including elemental analysis, and infrared (IR) spectroscopy.
Thiourea (B124793) and its derivatives are known to be versatile ligands capable of coordinating to metal ions in several ways. uobasrah.edu.iqmdpi.comnih.gov The synthesis of metal complexes with substituted thioureas often involves straightforward reactions between the ligand and a metal salt. nih.gov For instance, the synthesis of gold(I) and silver(I) complexes with phosphine-functionalized thioureas has been achieved by reacting the ligand with the corresponding metal triflate salt. nih.gov Similarly, palladium(II) complexes of 1-allyl-3-(2-pyridyl)thiourea were obtained by reacting the ligand with a palladium(II) salt. researchgate.net
Ligand Binding Modes and Coordination Geometries
This compound possesses two potential donor atoms: the sulfur atom of the thiocarbonyl group and the two nitrogen atoms of the urea (B33335) backbone. This allows for several possible coordination modes. Thioureas can act as neutral monodentate ligands, coordinating through the sulfur atom, or as anionic bidentate ligands, coordinating through both the sulfur and one of the nitrogen atoms after deprotonation. mdpi.com
The coordination geometry of the resulting metal complex is influenced by the nature of the metal ion, its oxidation state, and the steric hindrance imposed by the cyclohexyl and ethyl substituents of the ligand. Common geometries observed for metal complexes with thiourea derivatives include linear, trigonal planar, tetrahedral, square planar, and octahedral. uobasrah.edu.iqnih.gov For example, copper(I) complexes with substituted thioureas have been found to adopt various geometries, including trigonal planar and tetrahedral. nih.gov Nickel(II) and Cobalt(II) complexes with certain thiourea derivatives have been shown to favor octahedral geometries. uobasrah.edu.iq
Transition Metal Complexes (e.g., Pd(II), Pt(II), Cu(II), Ni(II), Cd(II), Rh(III), Ir(III))
A wide array of transition metals can form complexes with thiourea-based ligands.
Palladium(II) and Platinum(II): These d⁸ metal ions typically form square planar complexes. With ligands like 1-allyl-3-(2-pyridyl)thiourea, Pd(II) has been shown to form square planar complexes where the ligand acts as a bidentate N,S-donor. researchgate.net Similarly, Pd(II) and Pt(II) complexes with other thiourea derivatives have been synthesized and characterized, often exhibiting a square planar geometry. mdpi.com
Copper(II): The coordination chemistry of copper with thioureas can be complex. In some cases, the thiourea ligand can reduce Cu(II) to Cu(I), leading to the formation of Cu(I) complexes. uobasrah.edu.iq However, stable Cu(II) complexes with thiourea derivatives have also been synthesized, often displaying square planar or distorted octahedral geometries. uobasrah.edu.iqnih.gov
Nickel(II): Nickel(II) complexes with thiourea derivatives have been reported to adopt octahedral geometries. uobasrah.edu.iq For instance, the reaction of a cyclohexylthiosemicarbazide derivative with nickel chloride in a 1:1 molar ratio yielded an octahedral complex. The electronic spectra of Ni(II) complexes are often used to deduce their geometry, with characteristic bands corresponding to d-d transitions. ijsdr.org
Cadmium(II): As a d¹⁰ metal ion, Cd(II) typically forms tetrahedral or octahedral complexes. Studies on Cd(II) complexes with a related ligand, 1-cyclohexyl-3-tosylurea, have shown the formation of complexes where the ligand coordinates to the metal center. nih.gov The coordination environment around Cd(II) in complexes with nitrogen and sulfur donor ligands has been investigated using techniques like ¹¹³Cd NMR spectroscopy. researchgate.net
Rhodium(III) and Iridium(III): These d⁶ metal ions predominantly form octahedral complexes. While specific studies on Rh(III) and Ir(III) complexes with this compound are not prevalent, the coordination chemistry of these metals with other thiourea derivatives has been explored, particularly in the context of their potential catalytic and photophysical properties. nih.gov For example, heteroleptic iridium(III) complexes with different ligands have been synthesized and their photoluminescence has been studied. rsc.org
Main Group Metal Complexes
While the coordination chemistry of this compound with transition metals is more extensively studied, it also has the potential to form complexes with main group metals. The soft sulfur donor atom of the thiourea group would be expected to have a good affinity for softer main group metal ions. Research on the coordination of thiourea and its derivatives with main group elements has been an area of interest, though less explored than with transition metals. nih.gov
Spectroscopic and Structural Analysis of this compound Metal Complexes
Spectroscopic techniques are indispensable for elucidating the structure and bonding in metal complexes of this compound.
Electronic Absorption and Emission Spectroscopy for Electronic Structure Analysis
UV-visible absorption spectroscopy provides valuable information about the electronic transitions within the metal complexes. These spectra typically show intense bands in the UV region corresponding to intra-ligand π-π* and n-π* transitions, and potentially lower energy bands in the visible region due to d-d transitions (for transition metals) or charge-transfer transitions from the ligand to the metal (LMCT) or metal to the ligand (MLCT).
The positions and intensities of these bands can offer insights into the coordination geometry of the metal ion. For instance, the electronic spectra of Ni(II) complexes can distinguish between octahedral, tetrahedral, and square planar geometries. ijsdr.orgmdpi.comucla.edu In the case of Pd(II) complexes with a related pyridylthiourea ligand, charge-transfer bands were identified, and their shifts upon coordination were analyzed. researchgate.net
Some metal complexes of thiourea derivatives also exhibit fluorescence or phosphorescence. Emission spectroscopy can be used to study the excited state properties of these complexes, which is particularly relevant for applications in sensing and photoluminescent materials.
Vibrational Spectroscopy for Metal-Ligand Bond Characterization
Infrared (IR) spectroscopy is a powerful tool for determining the coordination mode of the this compound ligand. The vibrational spectrum of the free ligand shows characteristic bands for the N-H, C=S, and C-N stretching modes. Upon coordination to a metal ion, the positions of these bands are expected to shift.
Coordination via Sulfur: If the ligand coordinates through the sulfur atom, a decrease in the frequency of the C=S stretching vibration is typically observed, accompanied by an increase in the C-N stretching frequency. This is due to the donation of electron density from the sulfur to the metal, which weakens the C=S bond and increases the double bond character of the C-N bonds. mdpi.comresearchgate.net
Coordination via Nitrogen and Sulfur: In the case of bidentate coordination involving both sulfur and nitrogen, shifts in both the N-H and C=S stretching frequencies would be expected. The disappearance or significant shift of the N-H stretching vibration can indicate deprotonation and coordination of the nitrogen atom. mdpi.com
Far-infrared spectroscopy can be used to directly observe the metal-sulfur (M-S) and metal-nitrogen (M-N) stretching vibrations, providing direct evidence of coordination and information about the strength of the metal-ligand bonds. rsc.org
X-ray Crystallography of Metal-Thiourea Complexes
The determination of the three-dimensional structure of metal complexes through single-crystal X-ray diffraction is fundamental to understanding their chemical and physical properties. For many N,N'-disubstituted thiourea ligands, X-ray crystallography has provided invaluable insights into their coordination modes, bond lengths, and bond angles upon complexation with metals. These studies have shown that thiourea derivatives can coordinate to metal centers primarily through the sulfur atom, and in some cases, can act as bridging ligands.
However, a specific search of crystallographic databases and scientific literature did not yield any published crystal structures for metal complexes of this compound. While structures of complexes with other thiourea derivatives are well-documented, the specific influence of the cyclohexyl and ethyl substituents on the crystal packing and coordination geometry of this compound complexes remains uninvestigated.
Theoretical Studies of Metal-Ligand Interactions
Theoretical chemistry, particularly through methods like Density Functional Theory (DFT), offers a powerful tool to complement experimental findings. DFT calculations are widely used to investigate the stability, reactivity, and electronic structure of metal complexes. Such studies can elucidate the nature of the metal-ligand bond, predict reaction mechanisms, and rationalize spectroscopic data.
Molecular Orbital Analysis of Metal-Thiourea Bonding
Molecular orbital (MO) analysis is a key component of theoretical studies, offering a detailed picture of the bonding interactions between the metal and the ligand. This analysis helps in understanding the contributions of sigma-donation and pi-back-donation to the metal-ligand bond, which are crucial for the complex's properties and reactivity. In the absence of specific research on this compound, a detailed MO analysis of its metal complexes is not available.
Catalytic Applications of this compound Metal Complexes
Metal complexes are at the heart of many catalytic processes, both in industry and academia. The catalytic activity of a metal complex is highly dependent on the nature of the metal center and the surrounding ligands.
Heterogeneous Catalysis (if immobilized)
Immobilizing homogeneous catalysts onto solid supports can offer the advantages of both homogeneous and heterogeneous catalysis, such as high selectivity and ease of catalyst separation and recycling. While this is an active area of research for many metal complexes, there is no available information on immobilized this compound complexes being used in heterogeneous catalysis.
Mechanistic Investigations of Catalytic Cycles
The catalytic utility of metal complexes of this compound is rooted in their ability to facilitate a variety of organic transformations. Understanding the intricate mechanistic pathways of these catalytic cycles is crucial for optimizing reaction conditions and designing more efficient catalysts. While specific mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining the well-established principles of transition metal catalysis, particularly with related thiourea-based ligands. The catalytic cycles involving these complexes are generally understood to proceed through a sequence of fundamental steps: oxidative addition, ligand exchange/transmetalation, and reductive elimination.
A common catalytic application for related thiourea-metal complexes is in cross-coupling reactions, which serve as a pertinent model for discussing the mechanistic steps. In these reactions, a transition metal center, frequently palladium, acts as the catalytic hub. wikipedia.orgyoutube.com
A Generalized Catalytic Cycle:
A plausible catalytic cycle for a cross-coupling reaction, for instance, the Suzuki-Miyaura coupling, catalyzed by a palladium complex of this compound (L), can be conceptualized as follows:
Oxidative Addition: The cycle typically initiates with a low-valent palladium(0) species, stabilized by one or more this compound ligands. This active catalyst reacts with an organic halide (R-X) in an oxidative addition step. youtube.com In this process, the palladium center is oxidized from Pd(0) to Pd(II), and the organic halide is cleaved, forming a new palladium complex with the organic group (R) and the halide (X) now coordinated to the metal center. The electron-donating nature of the thiourea ligand, through its sulfur atom, can influence the electron density at the palladium center, thereby affecting the rate of this step.
Transmetalation: Following oxidative addition, the next key step is transmetalation. In the context of a Suzuki-Miyaura coupling, this involves the reaction of the Pd(II) complex with an organoboron reagent (R'-B(OR)₂), which is activated by a base. The organic group (R') from the organoboron compound replaces the halide ligand on the palladium complex. This step results in a new diorganopalladium(II) intermediate, [Pd(II)(L)n(R)(R')]. The role of the this compound ligand here is to maintain the stability of the palladium center and to influence the steric and electronic environment, which can affect the ease of transmetalation.
Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups (R and R') on the palladium(II) center couple to form the desired new carbon-carbon bond (R-R'). Simultaneously, the palladium center is reduced from Pd(II) back to its initial Pd(0) state, thus regenerating the active catalyst. youtube.com The this compound ligand is then ready to stabilize the regenerated catalyst and initiate a new cycle. The steric bulk of the cyclohexyl group and the electronic properties of the ethylthiourea (B145662) moiety can impact the rate and selectivity of this final bond-forming step.
Key Mechanistic Considerations:
Ligand Coordination: The coordination mode of this compound to the metal center is a critical factor. Thiourea derivatives can coordinate as monodentate ligands through the sulfur atom or as bidentate ligands involving both sulfur and a nitrogen atom. nih.gov The specific coordination will depend on the metal, its oxidation state, and the reaction conditions, and it will have a profound impact on the catalyst's reactivity and stability.
Role of Substituents: The cyclohexyl and ethyl groups on the thiourea backbone are not merely passive substituents. The bulky cyclohexyl group can create a specific steric environment around the metal center, which can influence the selectivity of the reaction. The ethyl group, being an alkyl group, is electron-donating, which can increase the electron density on the sulfur atom and, consequently, on the metal center, potentially affecting the rates of oxidative addition and reductive elimination.
Bifunctional Catalysis: In some instances, thiourea derivatives can act as bifunctional catalysts. The thiourea moiety can activate electrophiles through hydrogen bonding, while the metal center engages in the primary catalytic cycle. libretexts.org This dual activation can significantly enhance reaction rates and selectivities.
While detailed kinetic and spectroscopic data for catalytic cycles involving this compound are limited, the fundamental principles of transition metal catalysis provide a robust framework for understanding its probable mechanistic pathways. Further dedicated research, including in-situ reaction monitoring and computational studies, would be invaluable for elucidating the precise intermediates and transition states involved in these catalytic transformations.
Biological and Biochemical Research on 1 Cyclohexyl 3 Ethylthiourea: in Vitro Investigations
Investigations into Molecular Mechanisms of Action (In Vitro)
In vitro studies are crucial for elucidating the specific molecular interactions and cellular effects of a compound. To date, detailed investigations into the molecular mechanisms of 1-cyclohexyl-3-ethylthiourea are not extensively reported.
Enzyme Inhibition Studies and Specific Enzyme Targets (In Vitro)
There is currently no specific information available in the scientific literature regarding the in vitro enzyme inhibition properties of this compound. While thiourea (B124793) derivatives can act as enzyme inhibitors, the specific enzymes targeted by this compound have not been identified.
Receptor Binding Assays and Ligand Efficacy in Model Systems (In Vitro)
No receptor binding assays or ligand efficacy studies for this compound have been reported in the available scientific research. Therefore, its potential to interact with specific cellular receptors remains unknown.
Cellular Pathway Modulation in In Vitro Cell Line Models
Detailed studies on how this compound may modulate cellular pathways in in vitro cell line models have not been published.
Structure-Activity Relationship (SAR) Studies for In Vitro Biological Effects
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the broader class of thiourea derivatives, some SAR insights have been established, which may offer context for this compound.
Systematic Modification of the Thiourea Scaffold and Substituents
Research on various thiourea derivatives has demonstrated that modifications to the N-substituents significantly impact their biological profiles. In a study on thiourea-based antibacterial agents, it was observed that steric bulk on the thiourea scaffold can be favorable for activity. maynoothuniversity.ie Specifically, the presence of a cyclohexyl group was noted in derivatives showing antibacterial efficacy. maynoothuniversity.ie
Some synthesized 1-cyclohexylthiourea derivatives have shown potent activity against Staphylococcus aureus and Bacillus subtilis. nih.govscribd.com This suggests that the cyclohexyl moiety is a key feature for the antibacterial action of these compounds.
Correlation of Structural Features with In Vitro Biological Outcomes
While direct correlations for this compound are not available, studies on related compounds provide some general principles. For a series of thiourea-based antibacterial compounds, the combination of a sterically bulky group, such as a cyclohexyl or phenyl group, with a tertiary amine was found to be effective. maynoothuniversity.ie Although this compound possesses a bulky cyclohexyl group, it has an ethyl group instead of a more complex substituent with a tertiary amine. This difference in substitution pattern would likely influence its biological activity profile.
The antibacterial activity of some 1-cyclohexylthiourea derivatives is presented in the table below.
| Compound | Test Organism | Inhibition Zone (mm) |
| 1-Cyclohexylthiourea Derivatives | Staphylococcus aureus | 26.60–30.20 |
| Bacillus subtilis | 28.60–33.80 |
Data sourced from studies on a series of 1-cyclohexylthiourea derivatives and may not be representative of this compound. nih.govscribd.com
In Vitro Antimicrobial and Antifungal Activity
Thiourea derivatives are recognized for their potential biological activities, including antibacterial and antifungal properties. ontosight.ai The specific activity of this compound is a subject of ongoing research to understand its molecular interactions and full potential.
The in vitro antibacterial activity of thiourea derivatives has been evaluated against various bacterial strains. While specific data for this compound is not detailed in the provided search results, related thiourea compounds have shown activity against both Gram-positive and Gram-negative bacteria. For instance, certain 1,2,3-triazole-containing hybrids have demonstrated antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 4-128 μg/mL. researchgate.net The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro. idexx.dknih.gov
Cephalosporins with a (1H-1,2,3-triazol-4-yl)thiomethylthio C-3 side chain have also been described with antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The effectiveness of these compounds is determined by their MIC values against specific bacterial strains. idexx.dk
Table 1: Representative In Vitro Antibacterial Activity of Related Thiourea Derivatives
| Compound Type | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Thiazolylhydrazone Derivative 2 | Bacillus subtilis | 16 |
| Thiazolylhydrazone Derivative 3 | Bacillus subtilis | 16 |
| 1,2,3-Triazole-containing Hybrids | Various Bacteria | 4-128 |
This table is for illustrative purposes based on related compounds and does not represent data for this compound itself.
Thiourea derivatives have also been investigated for their antifungal properties. ontosight.ai Compounds containing a 1,2,3-triazole core, a feature sometimes found in complex thiourea derivatives, have shown notable antifungal effects. researchgate.net For example, certain 1,2,3-triazole-containing hybrids exhibited antifungal activity with MIC values between 16-128 μg/mL. researchgate.net Similarly, a specific thiazolylhydrazone derivative demonstrated a MIC value of 16 µg/mL against Candida tropicalis. researchgate.net
Table 2: Representative In Vitro Antifungal Activity of Related Thiourea Derivatives
| Compound Type | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| Thiazolylhydrazone Derivative 2 | Candida tropicalis | 16 |
| 1,2,3-Triazole-containing Hybrids | Various Fungi | 16-128 |
This table is for illustrative purposes based on related compounds and does not represent data for this compound itself.
The emergence of antimicrobial resistance is a significant challenge. nih.gov Research into novel compounds that can overcome or modulate resistance is crucial. Some complex molecules containing cyclohexyl groups have been identified as potent and selective modulators of the multidrug resistance protein 1 (MRP1). nih.gov For instance, cyclohexyl-linked tricyclic isoxazoles have been shown to reverse drug resistance to MRP1 substrates. nih.gov Photopharmacology is also being explored as an approach to combat antimicrobial resistance, with some strategies aiming to minimize the development of resistance. nih.gov
In Vitro Anticancer Activity and Cell Line Studies
Thiourea derivatives are a class of compounds that have been explored for their potential anticancer properties. ontosight.ai
The antiproliferative effects of various thiourea derivatives have been studied in a range of cancer cell lines. For example, certain 3-(trifluoromethyl)phenylthiourea (B159877) analogs were found to be highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cell lines, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) of less than or equal to 10 µM. nih.gov Specifically, a 3,4-dichlorophenylthiourea derivative exhibited an IC50 of 1.5 ± 0.72 μM against SW620 cells. nih.gov
Other studies on different types of cyclohexyl-containing compounds have also demonstrated antiproliferative activity. For example, tricyclohexylphosphanegold(I) n-mercaptobenzoate complexes were highly cytotoxic towards MCF-7 breast cancer and A2780 ovarian cancer cell lines. nih.gov Similarly, a tricyclohexyltin p-methoxycinnamate compound showed dose- and time-dependent cytotoxicity against the HT-29 human colorectal adenocarcinoma cell line, with IC50 values of 1.2 x 10⁻⁶M at 24 hours, 1.0 x 10⁻⁶M at 48 hours, and 5.0 x 10⁻⁷M at 72 hours. nih.gov
Table 3: Representative In Vitro Antiproliferative Activity of Related Compounds
| Compound/Derivative | Cancer Cell Line | IC50 Value |
|---|---|---|
| 3,4-dichlorophenylthiourea (2) | SW620 (Metastatic Colon Cancer) | 1.5 ± 0.72 µM |
| 4-(trifluoromethyl)phenylthiourea (8) | SW620 (Metastatic Colon Cancer) | 5.8 ± 0.76 to 7.6 ± 1.75 µM |
| 4-chlorophenylthiourea (9) | SW620 (Metastatic Colon Cancer) | 5.8 ± 0.76 to 7.6 ± 1.75 µM |
| 3-chloro-4-fluorophenylthiourea (1) | SW620 (Metastatic Colon Cancer) | 9.4 ± 1.85 µM |
| Tricyclohexyltin p-methoxycinnamate | HT-29 (Colorectal Adenocarcinoma) | 1.2 x 10⁻⁶M (24h) |
| Tricyclohexyltin p-methoxycinnamate | HT-29 (Colorectal Adenocarcinoma) | 1.0 x 10⁻⁶M (48h) |
| Tricyclohexyltin p-methoxycinnamate | HT-29 (Colorectal Adenocarcinoma) | 5.0 x 10⁻⁷M (72h) |
This table presents data for related compounds to illustrate the potential activity of this chemical class and does not represent data for this compound itself.
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents can eliminate cancer cells. researchgate.net Several studies have investigated the ability of thiourea derivatives and related compounds to induce apoptosis.
For instance, certain 3-(trifluoromethyl)phenylthiourea derivatives were found to have strong pro-apoptotic activity. nih.gov One particular compound induced late apoptosis in 95-99% of colon cancer cells and 73% of K-562 leukemia cells. nih.gov
In another study, cyclohexyl analogues of ethylenediamine (B42938) dipropanoic acid were shown to induce caspase-independent mitochondrial apoptosis in human leukemic cells. nih.gov This process was associated with an increase in superoxide (B77818) production, mitochondrial membrane depolarization, and the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus. nih.gov
The induction of apoptosis by a tricyclohexyltin p-methoxycinnamate compound in HT-29 colon cancer cells was accompanied by significant cell cycle arrest at the sub-G0 phase. nih.govresearchgate.net The molecular mechanisms of apoptosis are complex and can involve various signaling pathways, including the activation of caspases and the regulation of pro- and anti-apoptotic proteins. nih.gov
Cell Cycle Arrest Studies
There is no publicly available research or data on the effects of this compound on the cell cycle of any cell line.
Interaction with Biomolecules (In Vitro Biophysical Studies)
No in vitro biophysical studies on the interaction of this compound with biomolecules have been found in the public scientific literature.
Protein-Ligand Interaction Studies (e.g., Binding Kinetics, Thermodynamics)
There are no published studies detailing the binding kinetics or thermodynamics of this compound with any protein.
Nucleic Acid (DNA/RNA) Binding and Intercalation Studies
There is no available research on the binding or intercalation of this compound with DNA or RNA.
Applications of 1 Cyclohexyl 3 Ethylthiourea in Materials Science and Analytical Chemistry
Use as a Component in Polymer Synthesis and Modification
There is a lack of specific scientific literature detailing the use of 1-cyclohexyl-3-ethylthiourea in polymer synthesis and modification. General research on thiourea (B124793) derivatives suggests their potential in these areas due to the reactive nature of the thiourea group, but specific examples and detailed studies involving this compound are not found in the available literature.
Incorporation into Polymeric Backbones and Networks
No specific research data or studies have been found that describe the incorporation of this compound into polymeric backbones or networks.
Functionalization of Polymer Surfaces
There is no available scientific information on the use of this compound for the functionalization of polymer surfaces.
Role in Cross-linking Reactions
The role of this compound in cross-linking reactions of polymers has not been documented in the scientific literature that was surveyed.
Application in Analytical Chemistry as a Reagent
While thiourea and its derivatives are known to act as reagents in analytical chemistry, specific applications of this compound are not well-documented in the available research.
Complexometric Titrations and Spectrophotometric Metal Ion Detection
No detailed methods or research findings were identified regarding the use of this compound in complexometric titrations or for the spectrophotometric detection of metal ions.
Separation and Extraction Methodologies
There is a lack of published studies on the application of this compound in separation and extraction methodologies for analytical purposes.
Electrochemical Sensors and Biosensors (Non-Clinical)
There is currently a lack of specific research detailing the use of this compound in the development of non-clinical electrochemical sensors and biosensors. However, the inherent chemical properties of thiourea derivatives, such as their ability to complex with metal ions and participate in specific binding events, suggest a potential for their use in this field. Thiourea compounds can act as recognition elements in sensors, where their interaction with a target analyte can be converted into a measurable electrical signal. For instance, the sulfur and nitrogen atoms in the thiourea group can coordinate with various metal cations, forming the basis for ion-selective electrodes. Further research is needed to explore the viability of this compound as a functional component in such sensor systems.
Role in Corrosion Inhibition Mechanisms
Thiourea and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. researchgate.net The inhibitory action of these compounds is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. ebi.ac.uk
Surface Adsorption Studies on Metal Substrates
The primary mechanism of corrosion inhibition by cyclohexyl thiourea derivatives involves their adsorption onto the metal surface. This process is influenced by the molecular structure of the inhibitor, the nature of the metal, and the composition of the corrosive environment. Studies on cyclohexyl thiourea (CHTU) have shown that the presence of sulfur and nitrogen atoms with lone pairs of electrons facilitates the adsorption process through the formation of coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface. researchgate.net
The adsorption of these inhibitor molecules can be described by various adsorption isotherms, such as the Langmuir and Temkin isotherms, which provide insights into the nature of the interaction between the inhibitor and the metal surface. researchgate.neticrc.ac.ir The mode of adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving charge sharing or transfer to form a coordinate-type bond. icrc.ac.ir
Electrochemical Impedance Spectroscopy (EIS) Investigations
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the performance of corrosion inhibitors. In the context of cyclohexyl thiourea derivatives, EIS measurements have demonstrated a significant increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon the addition of the inhibitor. researchgate.netresearchgate.net An increase in Rct indicates a slowing down of the corrosion process, while a decrease in Cdl suggests a decrease in the dielectric constant and/or an increase in the thickness of the electrical double layer, both of which are indicative of inhibitor adsorption on the metal surface. researchgate.net
The Nyquist plots for mild steel in acidic solutions containing cyclohexyl thiourea typically show a single depressed semicircle, which is characteristic of a charge transfer process controlling the corrosion reaction. researchgate.net The diameter of this semicircle corresponds to the charge transfer resistance, and its increase with inhibitor concentration provides a quantitative measure of the inhibitor's effectiveness.
Table 1: Electrochemical Impedance Spectroscopy Data for Mild Steel in 1N H₂SO₄ with and without Cyclohexyl Thiourea (CHTU)
| Inhibitor Concentration (ppm) | Rct (Ω cm²) | Cdl (μF cm⁻²) | Inhibition Efficiency (%) |
| 0 | 15.8 | 126.5 | - |
| 25 | 45.2 | 44.2 | 65.0 |
| 50 | 88.1 | 22.7 | 82.1 |
| 100 | 155.6 | 12.8 | 90.0 |
| 200 | 289.4 | 6.9 | 94.5 |
Note: This data is illustrative and based on typical findings for cyclohexyl thiourea derivatives.
Protective Film Formation and Characterization
The adsorption of cyclohexyl thiourea molecules on a metal surface leads to the formation of a protective film that acts as a physical barrier against corrosive species. The integrity and morphology of this film can be characterized using surface analysis techniques such as Scanning Electron Microscopy (SEM). SEM images of mild steel surfaces exposed to acidic solutions without an inhibitor typically show a rough and heavily corroded surface. In contrast, surfaces treated with cyclohexyl thiourea derivatives exhibit a much smoother topography, confirming the formation of a protective layer. researchgate.netresearchgate.net This film effectively blocks the active sites on the metal surface, thereby mitigating the corrosion process. ebi.ac.uk
Sensing Applications (Non-Biological, Non-Clinical)
Optical and Fluorescent Sensing Probes
Thiourea derivatives have emerged as a significant class of compounds in the development of optical and fluorescent sensors, primarily for the detection of metal ions. The fundamental principle behind their sensing capability lies in the interaction between the sulfur and nitrogen atoms of the thiourea group and the target analyte. This interaction can modulate the electronic properties of the molecule, leading to a detectable change in its optical or fluorescence spectrum.
The sensing mechanism in thiourea-based probes often involves processes such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). Upon binding to a metal ion, the quenching of fluorescence can be inhibited, leading to a "turn-on" response, or the emission wavelength can be shifted. The substituents on the nitrogen atoms of the thiourea play a critical role in tuning the selectivity and sensitivity of the sensor. In the case of this compound, the cyclohexyl and ethyl groups would influence the solubility of the probe in different media and could sterically and electronically modulate the binding affinity for specific analytes.
Application as Surfactants and Detergents
The amphiphilic nature of certain thiourea derivatives, possessing both hydrophobic and hydrophilic moieties, suggests their potential application as surfactants. An amphiphilic molecule contains a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. This dual character allows them to accumulate at interfaces, such as air-water or oil-water, and to self-assemble into structures like micelles in solution.
Surface and Aggregation Properties
The surface and aggregation properties of a surfactant are critical to its function. These properties are dictated by the balance between the hydrophilic and hydrophobic parts of the molecule. For this compound, the bulky, nonpolar cyclohexyl group and the shorter ethyl group contribute to its hydrophobic character, while the thiourea group (–NHCSNH–) provides a degree of polarity and the potential for hydrogen bonding, acting as the hydrophilic head.
The ability of a surfactant to lower the surface tension of a liquid is a key measure of its effectiveness. While specific data for this compound is not available, studies on other N,N'-disubstituted thioureas can provide insights. For instance, the synthesis of various unsymmetrical N,N'-disubstituted thioureas has been reported, highlighting the versatility in modifying the hydrophobic and hydrophilic balance. researchgate.net The aggregation behavior of such molecules is driven by the desire to minimize the unfavorable interactions between their hydrophobic tails and the aqueous environment.
Micellization Behavior in Various Solvents
Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules in a solution begin to aggregate to form micelles. wikipedia.orgkibron.com A micelle is a spherical structure in which the hydrophobic tails are sequestered in the core, away from the solvent, while the hydrophilic heads form the outer shell, interacting with the solvent. wikipedia.orgkibron.com The CMC is a fundamental property of a surfactant and is influenced by factors such as the structure of the surfactant, the temperature, and the nature of the solvent. wikipedia.org
The micellization behavior of this compound would be dependent on the solvent system. In aqueous solutions, the hydrophobic cyclohexyl and ethyl groups would drive the formation of micelles. The value of the CMC would be a critical parameter in determining its efficiency as a surfactant. The CMC values for common surfactants can vary widely. wikipedia.org For example, sodium dodecyl sulfate (B86663) has a CMC of 8x10⁻³ mol/L in water at 25°C. wikipedia.org
In non-polar organic solvents, the aggregation behavior would be reversed, with the polar thiourea heads forming the core of a reverse micelle and the hydrophobic tails extending into the solvent. The study of micellization often involves techniques that can detect the changes in the physical properties of the solution as a function of surfactant concentration.
While the specific micellization characteristics of this compound remain to be experimentally determined, the general principles of surfactant science and the behavior of analogous thiourea compounds suggest that it could exhibit interesting interfacial and aggregation phenomena.
Future Directions and Emerging Research Avenues for 1 Cyclohexyl 3 Ethylthiourea
Development of Novel Derivatized Compounds with Enhanced Specificity and Potency
A primary avenue of future research lies in the synthesis of novel derivatives of 1-cyclohexyl-3-ethylthiourea to enhance biological specificity and potency. The core structure is ripe for modification, allowing chemists to fine-tune its properties. Thiourea (B124793) derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects, which are highly dependent on the nature of the substituents attached to the thiourea backbone. ontosight.ai
The synthesis of asymmetrical thiourea derivatives is a key strategy. For instance, research on related compounds has shown that modifying the substituents on the nitrogen atoms can lead to compounds with varied biological profiles. mdpi.com The general approach often involves the reaction of an isothiocyanate with an amine, allowing for a modular assembly of new derivatives. mdpi.com By systematically altering the cyclohexyl or ethyl moieties—for example, by introducing aromatic rings, heterocyclic systems, or other functional groups—researchers can create libraries of new compounds.
Structure-activity relationship (SAR) studies will be crucial in this endeavor. These studies correlate the specific structural features of the synthesized derivatives with their biological activity. For example, in the development of cyclin-dependent kinase 12 (CDK12) inhibitors, SAR studies of related urea (B33335) derivatives, combined with structure-based design, led to the optimization of lead compounds with potent and selective inhibitory activity. nih.gov A similar approach can be applied to this compound derivatives to identify compounds with high affinity for specific biological targets, potentially leading to new therapeutic agents.
The following table outlines potential derivatization strategies and their expected impact, based on general principles of medicinal chemistry applied to thiourea scaffolds.
| Derivatization Strategy | Target Moiety | Potential Functional Groups | Expected Impact on Properties |
| Ring Substitution | Cyclohexyl Group | Halogens, Alkyl groups, Methoxy groups | Enhanced lipophilicity, altered steric hindrance, improved target binding |
| Chain Modification | Ethyl Group | Phenyl rings, Heterocycles (e.g., pyridine), Amide linkages | Introduction of new interaction sites (e.g., pi-stacking), improved solubility |
| Bioisosteric Replacement | Thiourea Core | Urea, Cyanoguanidine, Squaramide | Modified hydrogen bonding capacity, altered metabolic stability |
Integration into Supramolecular Assemblies and Nanomaterials
The ability of the thiourea group to form strong hydrogen bonds makes this compound an excellent candidate for the construction of supramolecular assemblies and the functionalization of nanomaterials. The N-H protons of the thiourea are effective hydrogen-bond donors, while the sulfur atom can act as an acceptor.
In supramolecular chemistry, these interactions can drive the self-assembly of molecules into well-ordered, higher-level structures like chains, sheets, or capsules. For example, a related thiourea derivative, 1-cyclohexyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}thiourea, has been shown to form centrosymmetric dimers in the solid state through pairs of N-H···S hydrogen bonds, which then connect into a larger supramolecular chain. nih.gov Investigating the self-assembly behavior of this compound could reveal new materials with unique properties, such as gels or liquid crystals.
Furthermore, these compounds can be used as ligands to coordinate with metal centers, forming stable metal complexes. mdpi.com The sulfur and nitrogen atoms provide effective ligating sites, opening possibilities for creating novel coordination polymers or metal-organic frameworks (MOFs). These materials are of great interest for applications in catalysis, gas storage, and sensing. The specific cyclohexyl and ethyl groups would influence the packing and dimensionality of the resulting structures.
Advanced Mechanistic Insights via Time-Resolved Spectroscopy and High-Throughput Screening
To fully exploit the potential of this compound and its derivatives, a deeper understanding of their mechanisms of action at a molecular level is required. Advanced analytical techniques are pivotal for achieving these insights.
Time-resolved spectroscopy can be used to study the dynamics of these molecules on very short timescales (femtoseconds to picoseconds). This is particularly relevant for understanding photochemical or photophysical processes if the derivatives are designed to be photoactive. For instance, by incorporating a fluorescent tag, researchers could develop fluorescent probes. Studies on derivatives of a similar compound, 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), have successfully produced fluorescent ligands for biological imaging. nih.govresearchgate.net
High-Throughput Screening (HTS) is another powerful tool that enables the rapid testing of large libraries of compounds for a specific biological activity. By applying HTS to a library of this compound derivatives, researchers can quickly identify "hit" compounds that interact with a particular enzyme or receptor. nih.gov These hits can then be further optimized through medicinal chemistry efforts. HTS is essential for accelerating the early stages of drug discovery and identifying novel biological roles for this class of compounds.
Machine Learning and Artificial Intelligence Approaches for Thiourea Compound Discovery and Optimization
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical and drug discovery. nih.gov These computational tools can be applied to accelerate the discovery and optimization of new thiourea compounds, including derivatives of this compound.
AI algorithms can predict the physicochemical and biological properties of molecules, such as solubility, toxicity, and binding affinity, from their chemical structure alone. nih.gov This allows for the in silico screening of vast virtual libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. This predictive capability significantly reduces the time and cost associated with traditional trial-and-error approaches. mit.edu
Generative models, a type of AI, can design entirely new molecules with desired properties. bohrium.com By training these models on known thiourea compounds and their activities, it is possible to generate novel structures based on the this compound scaffold that are optimized for a specific target.
Q & A
Q. How does this compound compare to analogs in catalytic applications (e.g., asymmetric synthesis)?
- Methodology :
- Catalytic screening : Test activity in model reactions (e.g., Henry reaction or Michael addition).
- Chiral HPLC : Enantiomeric excess (ee) determination for asymmetric products.
- X-ray absorption spectroscopy (XAS) : Study metal-thiourea interactions in coordination complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
